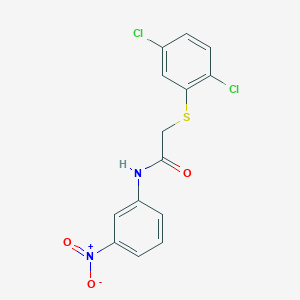

2-((2,5-dichlorophenyl)thio)-N-(3-nitrophenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related acetamide compounds typically involves the reaction of an appropriate aniline derivative with an acyl chloride or other acylating agents. For instance, the synthesis of N-(2,6-dichloro-4-trifloromethylphenyl)acetamide was achieved by reacting 2,6-dichloro-4-trifloromethylaniline with POCl3 in acetate . Similarly, the Dakin–West reaction was used to synthesize a series of N-(1-(3-chlorophenyl)-3-aryl-3-oxopropyl)-2-(4-nitrophenyl) acetamides, indicating that this method could potentially be adapted for the synthesis of the compound of interest .

Molecular Structure Analysis

The molecular structures of related acetamides have been characterized using techniques such as NMR spectroscopy, X-ray crystallography, and elemental analysis. For example, the crystal structure of 2-Chloro-N-(2,4-dinitrophenyl) acetamide revealed intramolecular hydrogen bonding and intermolecular interactions that contribute to the crystal packing . These techniques could be applied to determine the molecular structure of "2-((2,5-dichlorophenyl)thio)-N-(3-nitrophenyl)acetamide".

Chemical Reactions Analysis

The chemical reactions involving acetamides often include interactions with nucleophiles and electrophiles due to the presence of the acyl group. The papers do not provide specific reactions for the compound , but they do discuss the reactivity of similar structures. For instance, the Dakin–West reaction mentioned in paper involves the transformation of hydroxyacetophenone into acetoxyacetophenone, which then reacts further to form the target acetamide compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives can be influenced by the substituents on the phenyl rings. The optical properties of 2-Chloro-N-(2,4-dinitrophenyl) acetamide were investigated using UV–vis spectrophotometry, showing solvatochromic effects with varying solvent polarity . These properties, along with solubility, melting point, and stability, would need to be determined for "2-((2,5-dichlorophenyl)thio)-N-(3-nitrophenyl)acetamide" through experimental studies.

Case Studies

The papers provided do not include case studies directly related to "2-((2,5-dichlorophenyl)thio)-N-(3-nitrophenyl)acetamide". However, the synthesis and characterization of similar compounds, as well as their biological evaluation, such as the kappa-opioid agonists discussed in paper , could serve as a reference for potential applications and studies involving the compound of interest.

Applications De Recherche Scientifique

Synthesis and Structural Analysis

The synthesis of related compounds involves intricate reactions that yield novel chemical entities with potential pharmacological activities. For instance, the synthesis of novel 3-acetyl-2-aminothiophenes via a modified Gewald reaction highlights the chemical versatility and potential utility of thiophene derivatives in developing new compounds (Eller & Holzer, 2006). Similarly, the synthesis and structural elucidation of 2,2-dichloro-N-(3-nitrophenyl)acetamide provide insights into its molecular geometry and intermolecular interactions, which are crucial for understanding its reactivity and potential applications (Gowda, Foro, & Fuess, 2008).

Potential Pharmacological Activities

Research on related acetamide derivatives demonstrates a wide range of pharmacological activities. For example, the synthesis of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives reveals potential anticancer, anti-inflammatory, and analgesic properties (Rani, Pal, Hegde, & Hashim, 2014). Such studies are indicative of the therapeutic potentials that could be explored with 2-((2,5-dichlorophenyl)thio)-N-(3-nitrophenyl)acetamide and similar compounds.

Propriétés

IUPAC Name |

2-(2,5-dichlorophenyl)sulfanyl-N-(3-nitrophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2N2O3S/c15-9-4-5-12(16)13(6-9)22-8-14(19)17-10-2-1-3-11(7-10)18(20)21/h1-7H,8H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLDGBPBONASVJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CSC2=C(C=CC(=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((2,5-dichlorophenyl)thio)-N-(3-nitrophenyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-6,8-dichloro-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2548178.png)

![(E)-4-(N,N-diallylsulfamoyl)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2548179.png)

![4-methoxybenzyl N-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]carbamate](/img/structure/B2548186.png)

![2-[3-(3-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2548189.png)

![N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2,4-dinitrobenzamide](/img/structure/B2548196.png)